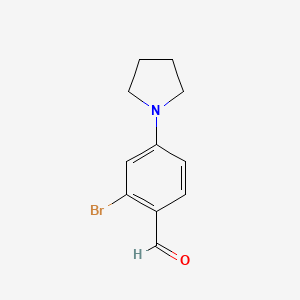

2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of contemporary organic chemistry, the development of efficient synthetic routes to highly functionalized molecules is a cornerstone of progress. 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde represents a prime example of a multi-functional scaffold that enables chemists to explore diverse chemical space. The strategic arrangement of its reactive sites allows for selective and sequential modifications, providing a powerful tool for the construction of intricate molecular architectures.

Significance of Functionalized Benzaldehyde (B42025) Scaffolds in Synthetic Methodologies

Functionalized benzaldehydes are foundational components in a vast array of synthetic methodologies. The aldehyde group is a versatile functional handle, participating in reactions such as nucleophilic additions, Wittig-type olefinations, and reductive aminations. The aromatic ring, adorned with substituents like the bromo group in the target compound, opens the door to a wealth of cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

Overview of Advanced Research Trajectories Involving Pyrrolidine-Substituted Aromatic Systems

The incorporation of a pyrrolidine (B122466) ring into aromatic systems is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. researchgate.net The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and FDA-approved drugs. researchgate.net Its presence can improve a compound's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding. Current research is actively exploring pyrrolidine-substituted aromatic compounds for the development of novel kinase inhibitors for cancer therapy, as well as agents targeting the central nervous system. acs.orged.ac.uk

Rationale for Comprehensive Scientific Inquiry into this compound

The scientific interest in this compound is driven by its significant potential as a versatile intermediate in the synthesis of high-value compounds. The convergence of a reactive aldehyde, a synthetically malleable bromo group, and a pharmaceutically relevant pyrrolidine ring within a single molecule makes it a highly sought-after building block. This compound serves as a key starting material for the synthesis of targeted therapies, including kinase inhibitors, and molecules with potential applications in the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A thorough understanding of its synthesis and reactivity is therefore essential to unlock its full potential in these cutting-edge areas of research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJRLVFRNNYMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Synthesis of 2 Bromo 4 Pyrrolidin 1 Yl Benzaldehyde

Retrosynthetic Dissection and Strategic Planning for the Chemical Compound

Retrosynthetic analysis is a powerful tool for devising a logical synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnections for 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde are centered around the formation of the carbon-nitrogen (C-N) bond and the introduction of the aldehyde functionality.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: C-N Bond Disconnection: The most common and strategically sound disconnection is that of the aryl C-N bond. This approach simplifies the target molecule into two key synthons: a 2-bromo-4-halobenzaldehyde derivative (where the halogen is typically fluorine or bromine) and pyrrolidine (B122466). This strategy leverages well-established cross-coupling or substitution reactions for the C-N bond formation as the final key step.

Pathway B: Formyl Group Introduction: An alternative disconnection involves the introduction of the aldehyde group (a formylation reaction) onto a pre-existing 2-bromo-4-(pyrrolidin-1-yl)benzene scaffold. While feasible, this approach can sometimes be complicated by issues of regioselectivity and the sensitivity of the formyl group to certain reaction conditions.

Pathway A is generally preferred due to its robustness and the wide availability of methods for C-N bond construction on halogenated aromatic rings. This strategic plan isolates the most complex step—the C-N coupling—and allows for the synthesis of the requisite halogenated benzaldehyde (B42025) precursor in a separate, optimized sequence.

Exploration of Established and Emerging Synthetic Routes

Based on the preferred retrosynthetic strategy, several synthetic routes can be developed, utilizing both established multi-step sequences and investigating more direct, modern approaches.

A common and reliable method for synthesizing this compound involves a multi-step sequence starting from readily available precursors. Two plausible routes are detailed below, differing in the nature of the C-N bond-forming reaction.

Route 1: Via Nucleophilic Aromatic Substitution (SNAr)

This route is highly effective if a precursor with a strongly electron-withdrawing group and an excellent leaving group, such as fluorine, is available.

Precursor Synthesis: The synthesis begins with a suitable starting material like 2-bromo-4-fluorotoluene. The methyl group is oxidized to an aldehyde using standard oxidizing agents (e.g., chromium trioxide or potassium permanganate) to yield the key intermediate, 2-bromo-4-fluorobenzaldehyde (B1271550) .

SNAr Reaction: The electron-deficient aromatic ring of 2-bromo-4-fluorobenzaldehyde is activated towards nucleophilic attack. The reaction with pyrrolidine, typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base such as potassium carbonate, facilitates the displacement of the fluoride (B91410) ion to form the target compound. walisongo.ac.idnih.gov This type of reaction is a cornerstone of aromatic chemistry for installing amine functionalities. youtube.com

Route 2: Via Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction is ideal when the precursor is a less reactive aryl bromide or chloride. wikipedia.org

Precursor Synthesis: A suitable starting material is 2,4-dibromobenzaldehyde (B1584873) . This can be synthesized from 4-bromobenzaldehyde (B125591) via ortho-bromination or from 2,4-dibromotoluene (B1294801) via oxidation of the methyl group.

Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of 2,4-dibromobenzaldehyde with pyrrolidine. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a specialized phosphine (B1218219) ligand (such as X-Phos or S-Phos), and a strong base (like sodium tert-butoxide or cesium carbonate). beilstein-journals.orgnih.gov The choice of ligand is crucial for achieving high yield and selectivity, as it modulates the reactivity of the palladium center. researchgate.net Careful control of reaction conditions allows for the selective amination at the C4 position over the more sterically hindered C2 position.

The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies.

Divergent Synthesis: A divergent approach is particularly efficient for creating a library of related compounds. The key intermediate, 2-bromo-4-fluorobenzaldehyde , serves as an excellent divergent point. By reacting this single precursor with a variety of cyclic and acyclic secondary amines (e.g., pyrrolidine, piperidine, morpholine), a diverse range of 4-amino-substituted 2-bromobenzaldehydes can be rapidly synthesized. This strategy is highly valuable in drug discovery for structure-activity relationship (SAR) studies.

Convergent Synthesis: In a convergent synthesis, two or more complex fragments of the molecule are prepared separately and then joined together in the final stages. For this target molecule, a convergent approach might involve synthesizing a functionalized pyrrolidine derivative and coupling it with a 2-bromobenzaldehyde (B122850) fragment. While less common for this specific structure, this strategy becomes advantageous when the amine component itself is complex and requires a multi-step synthesis.

Modern synthetic chemistry seeks to minimize step counts and improve atom economy through direct functionalization methods, such as C-H activation. An emerging, albeit challenging, route to the target molecule would be the direct C-H amination of 2-bromobenzaldehyde .

This approach would involve a transition-metal-catalyzed reaction that selectively activates the C-H bond at the C4 position (para to the aldehyde) and couples it with pyrrolidine. While direct C-H functionalization of imidazolones and other heterocycles has been demonstrated, achieving high regioselectivity on a substituted benzene (B151609) ring like 2-bromobenzaldehyde remains a significant synthetic challenge. The presence of multiple potential C-H activation sites and the directing effects of the existing bromo and aldehyde substituents would need to be carefully controlled, likely through the design of a highly specific catalytic system. This route represents a frontier in the synthesis of such molecules, promising a more efficient and environmentally friendly pathway if successfully developed.

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. For the Buchwald-Hartwig amination route, the interplay between the catalyst, ligand, base, solvent, and temperature is paramount.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the catalytic system. The ligand, in particular, plays a central role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.gov

Bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting reductive elimination step, and prevent catalyst deactivation. nih.gov The choice of base is also critical; it must be strong enough to deprotonate the amine-palladium complex but not so reactive that it causes unwanted side reactions with the aldehyde functionality.

Below is a table summarizing the typical components of a catalytic system for the amination of an aryl bromide and the potential impact of their variation on the reaction outcome.

| Component | Example(s) | Role & Impact on Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Precatalyst choice can influence initiation rate and overall efficiency. |

| Phosphine Ligand | X-Phos, RuPhos, t-BuXPhos | Sterically bulky and electron-rich ligands are crucial. They stabilize the Pd center, promote reductive elimination, and are often the most critical factor for high yields. nih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the coordinated amine to form the active palladium-amido complex. Base strength and solubility can significantly affect reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF | Affects the solubility of reactants and catalyst components. Aprotic, non-coordinating solvents are generally preferred. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side product formation. Optimization is key. |

Solvent Effects and Green Solvents in the Synthesis of this Benzaldehyde Derivative

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and selectivity. The synthesis, often involving a nucleophilic aromatic substitution of a di-halogenated benzaldehyde with pyrrolidine, is sensitive to the solvent's polarity, proticity, and ability to stabilize transition states.

Traditional syntheses have often employed polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) due to their ability to dissolve the reactants and facilitate the reaction. mdpi.com However, increasing environmental awareness and the principles of green chemistry have spurred research into more benign solvent systems. nih.govsemanticscholar.org Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. semanticscholar.orgiaph.in

For the synthesis of related substituted benzaldehydes and heterocyclic systems, several classes of green solvents have been investigated:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive green medium. For certain reactions, the use of water can even lead to rate acceleration. semanticscholar.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, which form a liquid with a much lower melting point than the individual components. semanticscholar.orgresearchgate.net DESs are biodegradable, have low vapor pressure, and can be recycled, making them excellent candidates for greener syntheses. semanticscholar.orgresearchgate.net The synthesis of 2-aminoimidazoles in DESs, for example, allows for direct product isolation via simple filtration and recycling of the solvent. semanticscholar.org

Ionic Liquids (ILs): Known for their low vapor pressure and high thermal stability, ionic liquids can act as both solvent and catalyst. iaph.inresearchgate.net Their properties can be tuned by modifying the cation and anion, allowing for optimization of reaction conditions. researchgate.net Brønsted acid ionic liquids have been used as recyclable catalysts in solvent-free conditions for the synthesis of various heterocycles. semanticscholar.org

The selection of a greener solvent must be carefully optimized for the specific reaction. For instance, in a one-pot synthesis of indole (B1671886) derivatives, acetonitrile (B52724) (MeCN) was chosen over tetrahydrofuran (B95107) (THF) due to its more eco-friendly profile, with insignificant differences in reaction outcome. researchgate.net This highlights the trend of replacing conventional organic solvents with less hazardous alternatives whenever possible. acs.org

| Solvent Class | Examples | Green Chemistry Advantages | Potential Applicability |

|---|---|---|---|

| Conventional Polar Aprotic | DMF, DCM, Toluene | High solubility for many organic reactants. nih.gov | Established effectiveness but environmental/health concerns. |

| Water | H₂O | Non-toxic, non-flammable, inexpensive, abundant. semanticscholar.org | Viable for reactions with water-soluble precursors or under phase-transfer catalysis. |

| Deep Eutectic Solvents (DESs) | Choline Chloride:Urea | Biodegradable, low vapor pressure, recyclable, often bio-based. semanticscholar.orgresearchgate.net | High potential for nucleophilic substitution steps, offering simplified work-up. |

| Ionic Liquids (ILs) | [BMIm][OH], [HNMP][HSO₄] | Low vapor pressure, high thermal stability, tunable properties, recyclable. iaph.inresearchgate.net | Can serve as both solvent and catalyst, enhancing reaction efficiency. |

| Greener Conventional Solvents | Acetonitrile, Ethanol | Lower toxicity profile compared to halogenated or aromatic hydrocarbons. researchgate.net | Direct replacement for more hazardous solvents with similar polarity. |

Temperature, Pressure, and Reaction Time Profile Optimization

Optimizing reaction parameters such as temperature, pressure, and time is crucial for maximizing the yield and purity of this compound while minimizing energy consumption and by-product formation. These parameters are highly interdependent and must be fine-tuned for each specific synthetic methodology.

Temperature: Reaction temperature significantly affects the rate of formation of the target compound. In a related three-component cascade reaction to synthesize tetrahydroquinoline-fused spiroindolenines from 2-(pyrrolidin-1-yl)benzaldehyde, the reaction was conducted at room temperature. acs.org However, for many nucleophilic aromatic substitution reactions, elevated temperatures may be required to overcome activation energy barriers. For example, the synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)benzaldehyde from 2-fluorobenzaldehyde (B47322) and pyrrolidine was conducted at 120 °C. acs.org Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and the stability of reactants and products.

Pressure: While many syntheses of benzaldehyde derivatives are conducted at atmospheric pressure, pressure can be a useful parameter, particularly in reactions involving gaseous reagents or when trying to influence reaction equilibria. In flow chemistry setups, back-pressure regulators are often used to maintain the solvent in a liquid state above its boiling point, allowing for superheating and significantly accelerated reaction rates. thieme-connect.de For instance, some flow syntheses are performed at pressures up to 100 psi to ensure system stability. thieme-connect.de

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without allowing for the degradation of the desired product. Modern analytical techniques like TLC and NMR spectroscopy are used to monitor reaction progress. acs.org In the optimization of a one-pot synthesis of indole derivatives from 2-bromobenzaldehyde, reaction time was systematically monitored, with 3 hours being identified as the most suitable duration for maximum yield. researchgate.net Extending the time to 24 hours did not lead to full conversion in some cases. researchgate.net Conversely, some one-pot procedures for substituted benzaldehydes are remarkably fast, with total reaction times of only a few minutes. researchgate.net

The following table illustrates a hypothetical optimization profile based on common findings in related syntheses.

| Parameter | Range Investigated | Observation | Optimal Condition Example |

|---|---|---|---|

| Temperature | Room Temp to 120°C | Higher temperatures increase reaction rate but may also promote side reactions or degradation. | Room temperature for cascade reactions acs.org; 80-120°C for nucleophilic substitutions. acs.orgnih.gov |

| Pressure | Atmospheric to 100 psi | Primarily used in flow chemistry to enable superheating and prevent solvent boiling. | Atmospheric for batch; elevated pressure in flow systems. thieme-connect.de |

| Reaction Time | 0.2 h to 72 h | Time is optimized to achieve maximum conversion without product degradation. Reaction monitoring is key. | Can range from minutes in highly efficient one-pot reactions researchgate.net to several hours or days for complex multi-component syntheses. researchgate.netacs.org |

Flow Chemistry and Continuous Processing Methodologies for Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch methods. nih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, mixing, and reaction time. gre.ac.ukunimi.it These advantages make it a highly attractive methodology for the synthesis of this compound, particularly on an industrial scale.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating or cooling, leading to cleaner reaction profiles and fewer by-products. nih.govgre.ac.uk

Rapid Optimization: Automated flow systems can perform numerous experiments with varying conditions in a short period, drastically accelerating the optimization of the synthetic protocol. chemrxiv.org

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. gre.ac.uk

Integration of Multi-step Syntheses: Multiple reaction steps, including work-up and purification, can be integrated into a single continuous flow stream. thieme-connect.deunimi.it For instance, a product stream from one reaction can be directly passed through a cartridge containing an immobilized scavenger reagent to remove excess starting material before proceeding to the next step. thieme-connect.de This "catch and release" technique simplifies purification and reduces waste. thieme-connect.de

Atom Economy, Reaction Efficiency, and Sustainability Metrics in the Synthesis of the Chemical Compound

Green chemistry principles emphasize the design of chemical processes that are efficient and environmentally benign. nih.gov Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a synthesis. primescholars.comrsc.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% primescholars.com

To illustrate this, consider a plausible synthesis of this compound via nucleophilic aromatic substitution of 2-bromo-4-fluorobenzaldehyde with pyrrolidine, using a base like triethylamine (B128534) to neutralize the HF by-product.

Reactants:

2-Bromo-4-fluorobenzaldehyde (C₇H₄BrFO): MW = 203.01 g/mol

Pyrrolidine (C₄H₉N): MW = 71.12 g/mol

Triethylamine (C₆H₁₅N): MW = 101.19 g/mol (acts as a reagent to trap HF)

Product:

this compound (C₁₁H₁₂BrNO): MW = 254.12 g/mol

By-product:

Triethylammonium fluoride ([C₆H₁₆N]⁺F⁻): MW = 121.20 g/mol

Calculation: Sum of Reactant MWs = 203.01 + 71.12 + 101.19 = 375.32 g/mol Atom Economy = (254.12 / 375.32) x 100% = 67.7%

An atom economy of 67.7% indicates that a significant portion of the reactant mass (32.3%) ends up as waste (triethylammonium fluoride). This is typical for substitution reactions where a leaving group and a base are involved. nih.gov Reactions with 100% atom economy, such as addition or rearrangement reactions, are considered ideal from a green chemistry perspective. rsc.orgjocpr.com

Other sustainability metrics provide a broader view of a process's environmental impact:

Reaction Yield: The conventional measure of efficiency, but it doesn't account for by-products. A reaction can have a 95% yield but a poor atom economy. rsc.org

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, calculates the total mass of waste produced per unit mass of product. acs.org It includes not just by-products but also solvent losses, unreacted starting materials, and process aids. For fine chemicals and pharmaceuticals, E-factors can be very high (5-100+), indicating significant waste generation. nih.govacs.org

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. The goal is to minimize PMI.

Improving the sustainability of the synthesis of this compound involves not only optimizing for high yield but also selecting reactions with higher atom economy, minimizing solvent and reagent use, and choosing recyclable or less hazardous materials. jocpr.com

Novel Synthetic Methodologies and Mechanistic Insights into its Formation

Modern organic synthesis increasingly focuses on developing cascade and one-pot reactions to improve efficiency, reduce waste, and simplify procedures. orientjchem.org These strategies combine multiple transformations in a single flask, avoiding the need for isolation and purification of intermediates, which saves time, solvents, and resources. nih.gov

A highly relevant example is the development of a redox-neutral cascade dearomatization of indoles initiated by 2-(pyrrolidin-1-yl)benzaldehyde, a close structural analog to the target compound. acs.org In this process, the o-aminobenzaldehyde reacts with two molecules of 2-methylindole (B41428) in the presence of a catalyst like Sc(OTf)₃. The reaction proceeds through a sequence of steps within the same pot to generate complex tetrahydroquinoline-fused spiroindolenines. acs.org This demonstrates the potential of the o-(pyrrolidin-1-yl)benzaldehyde scaffold to act as a key component in complex cascade sequences. The reaction can be performed on a gram scale, highlighting its practical utility. acs.org

Furthermore, one-pot procedures for the synthesis of substituted benzaldehydes are well-established. One such method involves a two-step, one-pot reduction/cross-coupling sequence starting from Weinreb amides. nih.govresearchgate.net A reducing agent like DIBAL-H converts the Weinreb amide into a stable aluminum hemiaminal intermediate. This intermediate effectively "protects" the aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent in the same pot. nih.govresearchgate.net Adapting such a strategy could provide a novel and efficient route to this compound or its derivatives.

The key advantages of these approaches are:

Increased Efficiency: Multiple bonds are formed in a single operation.

Reduced Waste: Eliminates the need for multiple work-ups and purification steps.

Access to Complexity: Enables the rapid construction of complex molecular architectures from simple starting materials. acs.org

Photoredox catalysis and electrosynthesis represent cutting-edge methodologies in organic synthesis, utilizing light or electricity, respectively, as sustainable energy sources to drive chemical reactions under mild conditions. sigmaaldrich.combeilstein-journals.org

Photoredox Catalysis: This technique uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. sigmaaldrich.comnih.gov This generates highly reactive radical intermediates that can participate in transformations that are often difficult to achieve with traditional thermal methods. sigmaaldrich.com

For the synthesis of this compound, photoredox catalysis could be envisioned in several ways:

C-N Coupling: A photoredox-mediated coupling of pyrrolidine with a suitable 2,4-dihalogenated benzaldehyde derivative.

C-H Functionalization: A direct C-H amination of 2-bromobenzaldehyde at the C4 position, although achieving such site-selectivity would be a significant challenge.

Radical Cascade Reactions: As demonstrated in the synthesis of indole alkaloids, photoredox catalysis is exceptionally powerful for initiating radical cascade reactions, which could be used to build the pyrrolidine ring or functionalize the benzaldehyde core in novel ways. aablocks.com

For example, photoredox catalysis has been used for the [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to synthesize pyrrolidine rings, showcasing its utility in forming the core pyrrolidine structure. researchgate.net

Electrosynthesis: Organic electrosynthesis uses an electric current to drive oxidation and reduction reactions, often eliminating the need for stoichiometric chemical oxidants or reductants, which contributes to a higher atom economy and reduced waste. gre.ac.uk Flow electrosynthesis combines the benefits of continuous processing with electrochemistry, enabling efficient, safe, and scalable processes. gre.ac.uk A potential application could be in the final formylation step or in a coupling reaction to form the C-N bond, replacing traditional reagents with a cleaner, electron-based approach. The optimization of parameters like current density, substrate concentration, and flow rate is critical for maximizing yield and productivity in such systems. gre.ac.uk

These novel methodologies offer promising avenues for developing more sustainable, efficient, and innovative synthetic routes to this compound.

Reactivity Profiles and Transformative Chemistry of 2 Bromo 4 Pyrrolidin 1 Yl Benzaldehyde

Advanced Studies on the Reactivity of the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo both reductive and oxidative transformations. The reactivity of the aldehyde in 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is modulated by the electronic effects of the substituents on the aromatic ring.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition, a fundamental reaction in carbonyl chemistry. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org The reactivity of aromatic aldehydes in such reactions is influenced by steric hindrance and the electronic nature of ring substituents. libretexts.org In the case of this compound, the strong electron-donating resonance effect of the para-pyrrolidine group reduces the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzaldehyde (B42025).

Condensation reactions, which involve nucleophilic addition followed by dehydration, are also a key feature of aldehyde chemistry. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen double bonds. For instance, Knoevenagel condensation involves the reaction of aldehydes with active methylene (B1212753) compounds. Analogous compounds like 2-bromo-4-methylbenzaldehyde (B1335389) are known to participate in Knoevenagel condensations. sigmaaldrich.com Similarly, the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and urea, can be envisioned, drawing parallels from studies on 4-bromobenzaldehyde (B125591). researchgate.net

Table 1: Representative Condensation Reactions for Aryl Aldehydes This table presents data for analogous aryl aldehydes to illustrate potential condensation reactions.

| Reaction Type | Aldehyde Substrate | Reagent(s) | Product Type | Reference Compound |

|---|---|---|---|---|

| Knoevenagel | Aromatic Aldehyde | Malononitrile, Piperidine | Dicyanovinylarene | 2-Bromo-4-methylbenzaldehyde sigmaaldrich.com |

| Biginelli | Aromatic Aldehyde | Ethyl Acetoacetate, Urea | Dihydropyrimidinone | 4-Bromobenzaldehyde researchgate.net |

| Wittig | Aromatic Aldehyde | Phosphonium Ylide | Substituted Alkene | 2-Bromobenzyl bromide derived aldehyde nih.gov |

| Thioacetalization | Benzaldehyde | 2,2′-thiodiethanethiol, Acid | 1,3,6-Trithiacyclooctane | Benzaldehyde rsc.org |

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic bromine atom or the pyrrolidine (B122466) ring. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones. nih.govorientjchem.org The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, to yield [2-bromo-4-(pyrrolidin-1-yl)phenyl]methanol.

Another significant reductive transformation is reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. This powerful method allows for the synthesis of a wide range of substituted amines from a single aldehyde precursor.

Table 2: Conditions for Selective Reduction of Aromatic Aldehydes This table outlines typical conditions for the reduction of aldehydes, based on established methodologies.

| Transformation | Substrate Type | Reagent(s) | Solvent | Product | Key Feature |

|---|---|---|---|---|---|

| Alcohol Formation | Aromatic Aldehyde | NaBH₄ | Methanol/Ethanol | Primary Alcohol | High chemoselectivity for the carbonyl group. orientjchem.org |

| Reductive Amination | Aromatic Aldehyde | R-NH₂, NaBH₃CN | Methanol | Secondary Amine | Forms new C-N bond. |

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective systems. organic-chemistry.org For substrates with sensitive functional groups, mild conditions are preferable. Systems such as aqueous hydrogen peroxide, often in the presence of a base or a catalyst, can efficiently convert aromatic aldehydes to their corresponding carboxylic acids. researchgate.netmdpi.com The use of Oxone (potassium peroxymonosulfate) also provides a valuable metal-free alternative for this oxidation. organic-chemistry.org Applying these methods to this compound would yield 2-bromo-4-(pyrrolidin-1-yl)benzoic acid, a versatile intermediate for further derivatization.

Table 3: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids This table summarizes various oxidizing systems used for converting aldehydes to carboxylic acids.

| Oxidizing System | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., KOH), Methanol | Electron-rich aromatic aldehydes | researchgate.net |

| Oxone | Acetonitrile (B52724)/Water | Wide range of aldehydes | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | O₂ (aerobic), Organic solvent | Broad, including electron-rich aldehydes | organic-chemistry.org |

| Sodium Perborate | Acetic Acid | Aromatic aldehydes | organic-chemistry.org |

Comprehensive Analysis of Reactivity at the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions allow for the construction of complex molecular architectures from simple precursors. The reactivity of the aryl bromide in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is one of the most versatile methods for forming biaryl structures. wikipedia.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or Cs₂CO₃. wikipedia.orgsioc-journal.cn This methodology could be used to introduce a variety of aryl or heteroaryl substituents at the 2-position of the benzaldehyde core.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, generally with high trans selectivity. nih.govorganic-chemistry.org This reaction requires a palladium catalyst and a base to proceed. It provides a direct method for the vinylation of the aromatic ring.

Negishi Coupling: While less common than the Suzuki coupling for this type of substrate, the Negishi reaction involves the coupling of an organozinc reagent with the aryl bromide. It offers an alternative pathway for C-C bond formation.

Table 4: Representative Conditions for C-C Cross-Coupling of Aryl Bromides This table provides examples of reaction conditions for various cross-coupling reactions on analogous aryl bromide substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura sioc-journal.cn | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Biaryl |

| Sonogashira organic-chemistry.org | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine (e.g., Et₃N) | DMF | Arylalkyne |

| Heck nih.gov | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | [hmim]Br (Ionic Liquid) | Substituted Alkene |

Beyond C-C bond formation, the bromine atom serves as a handle for introducing nitrogen and oxygen nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, anilines, and amides. mdpi.com The process requires a palladium precursor, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃). This strategy would allow for the synthesis of diverse N-arylated products from this compound.

Ullmann Condensation: For the formation of C-O bonds to create diaryl ethers, the Ullmann condensation is a classic method. It typically involves the reaction of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. While palladium-catalyzed methods for C-O coupling exist, the Ullmann reaction remains a relevant strategy.

Table 5: Conditions for C-N and C-O Cross-Coupling Reactions This table details typical conditions for forming C-N and C-O bonds with aryl bromides.

| Reaction | Nucleophile | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Buchwald-Hartwig mdpi.com | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | Diaryl/Alkylaryl Amine |

| Ullmann Condensation | Phenol/Alcohol | CuI / Ligand | K₂CO₃ | DMF or Pyridine | Diaryl Ether |

Metalation Reactions and Subsequent Electrophilic Quenching

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for metalation reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The most common approach involves lithium-halogen exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a highly reactive aryllithium intermediate.

The resulting organolithium species can then be "quenched" with a variety of electrophiles to introduce new functional groups at the 2-position. The outcome of these reactions is highly dependent on the nature of the electrophile used. mdpi.com For instance, quenching with a simple proton source like water or an ammonium (B1175870) chloride solution would result in the formation of 4-(pyrrolidin-1-yl)benzaldehyde. mdpi.com However, the true synthetic utility of this method lies in the introduction of other functionalities.

Table 1: Potential Electrophilic Quenching Reactions of Lithiated this compound

| Electrophile | Reagent Example | Potential Product |

| Alkyl Halide | Methyl Iodide | 2-Methyl-4-(pyrrolidin-1-yl)benzaldehyde |

| Carbonyl Compound | Acetone | 2-(2-hydroxypropan-2-yl)-4-(pyrrolidin-1-yl)benzaldehyde |

| Carbon Dioxide | Dry Ice (CO₂) | 2-Formyl-5-(pyrrolidin-1-yl)benzoic acid |

| Silyl Halide | Trimethylsilyl chloride | 2-(Trimethylsilyl)-4-(pyrrolidin-1-yl)benzaldehyde |

The efficiency and success of these reactions depend on carefully controlled conditions, such as temperature and the specific organolithium reagent and solvent system employed, to avoid side reactions.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) offers a direct pathway for the functionalization of aromatic rings. science.gov In the case of this compound, the bromine atom can act as a leaving group, being displaced by a suitable nucleophile. The feasibility of an SNAr reaction is heavily influenced by the electronic nature of the aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.orgopenstax.org

Generally, in SNAr reactions of aryl halides, the reactivity order for the leaving group is F > Cl ≈ Br > I, which is often referred to as the "element effect". nih.gov This order suggests that the rate-determining step is the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, rather than the subsequent elimination of the halide ion. masterorganicchemistry.comlibretexts.org

Potential nucleophiles for SNAr reactions on this substrate could include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted anilines, respectively.

Reactivity and Functionalization of the Pyrrolidine Ring and Nitrogen Atom

The pyrrolidine moiety offers a secondary site for chemical modification, independent of the aromatic ring's reactivity.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo reactions with various electrophiles.

N-Alkylation: This involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agents. nih.gov For example, treatment with an alkyl bromide in the presence of a base would yield a quaternary ammonium salt. This functionalization can be used to introduce a variety of alkyl groups onto the nitrogen atom. researchgate.net

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. scispace.com This transformation is typically robust and high-yielding. For instance, reacting the parent compound with acetyl chloride would yield 1-(1-acetylpyrrolidin-4-yl)-2-bromobenzaldehyde.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base results in the formation of sulfonamides. acs.org This is a common method for introducing sulfonyl groups, which can alter the steric and electronic properties of the molecule.

Table 2: Representative Functionalization Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Electrophilic Reagent | Functional Group Introduced | Product Class |

| N-Alkylation | Ethyl Iodide | Ethyl | Quaternary Ammonium Salt |

| N-Acylation | Benzoyl Chloride | Benzoyl | Amide |

| N-Sulfonylation | Tosyl Chloride | Tosyl | Sulfonamide |

Ring-Opening and Ring-Expansion Methodologies

While less common for simple pyrrolidines, the ring itself can be induced to undergo cleavage or expansion under specific conditions. Cleavage of the C-N bonds in an unstrained ring like pyrrolidine is challenging but can be achieved through methods like reductive cleavage, often involving photoredox catalysis. researchgate.net Such strategies could transform the cyclic amine into a linear amino aldehyde. Ring-opening can also be initiated by attack at an activated position on the ring. researchgate.net

Ring-expansion methodologies, such as the Dowd-Beckwith reaction, are more commonly applied to cyclic ketones but highlight the potential for skeletal rearrangements in cyclic systems. researchgate.net While direct application to this compound is not straightforward, derivatization of the pyrrolidine ring could open pathways to such transformations. nih.gov

Investigation of Chiral Derivatization through the Pyrrolidine Moiety

The pyrrolidine scaffold is a common motif in asymmetric catalysis and chiral drug synthesis. nih.govtandfonline.com The pyrrolidine ring in this compound is achiral. However, chirality can be introduced. One approach is to start the synthesis with a chiral precursor, such as L-proline or (S)-2-(methoxymethyl)pyrrolidine (SMP), to install a chiral pyrrolidine ring from the outset.

Alternatively, the existing pyrrolidine ring could be functionalized to create a chiral center. For example, deprotonation at one of the α-carbons to the nitrogen followed by reaction with an electrophile could, in principle, generate a new stereocenter, though controlling the stereoselectivity would be a significant challenge. organic-chemistry.org

Mechanistic Elucidation of Key Transformations Involving the Chemical Compound

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

Metalation: The lithium-halogen exchange reaction is believed to proceed through an ate-complex intermediate, where the organolithium reagent coordinates to the bromine atom before the exchange occurs.

SNAr: The mechanism involves a two-step addition-elimination process. openstax.org The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

N-Alkylation/Acylation/Sulfonylation: These are standard nucleophilic substitution or addition-elimination reactions where the lone pair of electrons on the pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon or sulfur atom of the alkylating, acylating, or sulfonylating agent, respectively.

Ring-Opening: Mechanistic pathways for ring-opening vary significantly with the chosen methodology. For instance, photoredox-mediated reductive cleavage involves single-electron transfer (SET) to an activated substrate (e.g., an N-acyl pyrrolidine) to generate a radical anion, which then undergoes fragmentation. researchgate.net

Detailed kinetic and computational studies would be necessary to fully elucidate the specific transition states and intermediates for reactions involving this compound. researchgate.net

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic and kinetic understanding of the chemical compound this compound. Despite its potential utility as a synthetic intermediate, specific research detailing its reaction pathways, transition states, kinetic profiles, and mechanistic validations through isotopic labeling is not presently available in the public domain. Consequently, a thorough analysis as outlined in the requested article structure cannot be completed at this time.

The requested sections and subsections require in-depth experimental and computational data that are specific to this compound. This includes:

Isotopic Labeling Studies for Mechanistic Validation:Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a chemical reaction, thereby providing strong evidence for a proposed mechanism. This involves synthesizing isotopically labeled this compound and analyzing the distribution of the isotope in the reaction products. No such studies have been reported for this compound.

While general principles of reactivity for aromatic aldehydes and pyrrolidine-containing compounds are well-established, extrapolating this general knowledge to provide a scientifically rigorous and accurate analysis for the specific compound , without direct research, would be speculative and fall short of the required professional and authoritative tone.

Therefore, until dedicated research is conducted and published on the reactivity and transformative chemistry of this compound, a detailed and data-driven article covering the specified topics cannot be generated.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂BrNO), HRMS would provide the exact mass of the molecular ion, accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Elucidation of the fragmentation pathway through techniques like tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions would provide valuable structural information. For instance, common fragmentation patterns for similar aromatic aldehydes might involve the loss of the formyl radical (•CHO), the bromine atom (•Br), or cleavage of the pyrrolidine (B122466) ring. libretexts.orgdocbrown.info Analysis of these fragments would help to confirm the connectivity of the molecule.

Currently, no specific HRMS data or detailed fragmentation pathway studies for this compound have been published in the scientific literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Advanced NMR techniques are indispensable for the complete structural assignment of organic molecules in solution and for studying their dynamic behavior.

While basic ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the pyrrolidine ring and the aldehyde group to the correct positions on the benzene (B151609) ring. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound are not available in the current body of scientific literature.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly useful for studying materials that are insoluble or difficult to crystallize. For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms (different crystal packing arrangements of the same molecule).

Probe the local environment and conformation of the molecule in the solid state.

Study molecular dynamics, such as the rotation of the aldehyde group or conformational changes in the pyrrolidine ring.

No solid-state NMR studies have been reported for this compound.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov For this compound, DOSY could be used to:

Determine the diffusion coefficient of the molecule in a given solvent, providing information about its hydrodynamic radius.

Study potential self-aggregation or interactions with other molecules in solution.

There are no published DOSY studies for this compound.

Single Crystal and Powder X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction (SC-XRD) on a suitable crystal of this compound would provide a wealth of structural information, including:

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystal lattice, including the orientation of the pyrrolidinyl and aldehyde substituents relative to the benzene ring.

Details of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the crystal packing.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can be used for phase identification, to distinguish between different polymorphic forms, and to assess sample purity.

A search of crystallographic databases and the scientific literature did not yield any single crystal or powder X-ray diffraction data for this compound. Studies on related compounds, such as 2-bromo-p-tolualdehyde, have provided detailed structural insights, but this information cannot be directly extrapolated to the target compound. nih.gov

While the advanced spectroscopic and structural characterization methodologies outlined above are critical for a thorough understanding of any chemical compound, there is a notable absence of such data for this compound in the public domain. The lack of experimental HRMS, advanced NMR, and X-ray diffraction data prevents a detailed discussion of its precise mass, fragmentation behavior, complete spectral assignment, solid-state structure, and aggregation properties. Further research is required to generate this fundamental data, which would be invaluable for its application in synthetic chemistry and materials science.

Investigation of Polymorphism, Solvates, and Co-crystallization Phenomena

The solid-state structure of organic molecules like this compound can be significantly influenced by polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. The formation of solvates, where solvent molecules are incorporated into the crystal lattice, and co-crystals, which are multi-component crystals formed between the target molecule and a co-former, further diversifies the possible solid-state structures.

While specific studies on the polymorphism, solvates, and co-crystallization of this compound are not extensively documented in the literature, the investigation of these phenomena is critical. Techniques such as single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are paramount in identifying and characterizing these different solid forms. By systematically varying crystallization conditions such as solvent, temperature, and pressure, researchers can induce the formation of different polymorphs, solvates, or co-crystals, each of which can then be analyzed to understand the underlying intermolecular interactions that govern their formation.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. For substituted benzaldehyde (B42025) derivatives, these interactions can include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. rsc.org A detailed analysis of these interactions is essential for understanding the supramolecular assembly and predicting the material's properties.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. This method maps the electron distribution to define the molecular surface, allowing for the identification and characterization of different types of intermolecular interactions and their relative contributions to the crystal packing.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers.

For this compound, the FTIR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group is typically a strong band in the infrared spectrum, appearing in the region of 1680-1715 cm⁻¹. The precise frequency can be influenced by electronic effects of the substituents on the benzene ring and by intermolecular interactions in the solid state.

The pyrrolidine ring will have characteristic C-H and C-N stretching and bending vibrations. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. atlantis-press.com Theoretical calculations can help in the assignment of complex vibrational spectra and can provide insights into the conformational preferences of the molecule. For instance, calculations can predict the vibrational frequencies for different conformers, which can then be compared with the experimental spectra to determine the most stable conformation in a given environment.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1715 |

| Aldehyde | C-H stretch | 2700 - 2900 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Pyrrolidine | C-N stretch | 1000 - 1250 |

| Pyrrolidine | C-H stretch | 2850 - 2960 |

| C-Br Bond | C-Br stretch | 500 - 700 |

Note: The exact positions of the peaks can vary depending on the physical state of the sample and intermolecular interactions.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Property Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is employed to investigate the electronic transitions within a molecule and to characterize its photophysical properties. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The subsequent de-excitation can occur through various pathways, including fluorescence, which is the emission of light.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrrolidinyl group, being an electron-donating group, and the benzaldehyde moiety, an electron-withdrawing group, create a "push-pull" system. This intramolecular charge transfer (ICT) character can lead to a red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted benzaldehyde.

The solvent environment can significantly influence the position of the absorption and emission bands, a phenomenon known as solvatochromism. The fluorescence properties, including the quantum yield and lifetime, provide information about the efficiency of the radiative decay process and the nature of the excited state. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing and a decrease in fluorescence quantum yield due to the heavy-atom effect.

Table 2: Summary of Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, polymorphism, solvates, co-crystals, intermolecular interactions, crystal packing |

| Differential Scanning Calorimetry (DSC) | Phase transitions, melting point, purity |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, conformational analysis |

| Raman Spectroscopy | Complementary vibrational information, analysis of non-polar bonds |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation, electronic structure |

| Fluorescence Spectroscopy | Emission properties, excited state dynamics, photophysical properties |

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Pyrrolidin 1 Yl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, DFT studies would be instrumental in determining its most stable three-dimensional structure. The presence of the pyrrolidinyl and benzaldehyde (B42025) groups introduces rotational flexibility, leading to various possible conformers.

DFT calculations would involve geometry optimization of different potential conformers to identify the global minimum on the potential energy surface. This process reveals the most stable arrangement of the atoms in the molecule. The relative energies of other, higher-energy conformers can also be calculated, providing a comprehensive energy landscape. For instance, the orientation of the pyrrolidine (B122466) ring relative to the benzene (B151609) ring and the conformation of the aldehyde group would be key parameters to investigate. The electronic effects of the electron-donating pyrrolidinyl group and the electron-withdrawing aldehyde and bromo groups will significantly influence the geometry and stability of these conformers.

A hypothetical DFT study might reveal the relative energies of different conformers as depicted in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| A (Global Minimum) | 0.00 | 35.2 |

| B | 1.52 | 90.0 |

| C | 3.14 | 0.0 |

This is a hypothetical data table for illustrative purposes.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations would be valuable for refining the energies of the conformers identified by DFT and for accurately predicting properties such as dipole moments, polarizability, and ionization potentials. Such precise data is crucial for understanding the molecule's intermolecular interactions and its behavior in electric fields.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for the optimized geometry of this compound, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the assignment of experimental spectral features. For example, the calculated vibrational frequency of the carbonyl (C=O) stretch in the aldehyde group could be compared with the corresponding peak in the experimental IR spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and then solving Newton's equations of motion for all atoms in the system.

These simulations can reveal how the molecule moves, vibrates, and rotates at a given temperature. They are particularly useful for studying conformational changes and the flexibility of the pyrrolidine ring and the aldehyde group. Furthermore, MD simulations can provide a detailed picture of the interactions between this compound and the surrounding solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions. This information is critical for understanding its solubility and behavior in solution.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating chemical reactivity. For this compound, theoretical methods can be used to model various potential reaction pathways. For instance, the reactivity of the aldehyde group in nucleophilic addition reactions or the potential for substitution reactions on the aromatic ring could be explored.

By mapping the potential energy surface for a given reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT and ab initio methods can be used to locate and characterize these transition states, providing valuable information about the mechanism and feasibility of a chemical transformation.

In Silico Design and Prediction of Novel Derivatives and Analogs with Desired Electronic or Structural Features

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with specific, desired properties. By systematically modifying the structure of the parent molecule—for example, by substituting the bromo group with other halogens or by altering the substituents on the pyrrolidine ring—it is possible to create a virtual library of derivatives.

Quantum chemical calculations can then be performed on these derivatives to predict how these structural changes affect their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to their reactivity and optical properties. This computational screening approach allows for the rapid identification of promising candidates for synthesis and experimental testing, accelerating the discovery of new materials or biologically active compounds. For instance, derivatives with a smaller HOMO-LUMO gap might be targeted for applications in organic electronics.

A hypothetical screening of derivatives could yield the following data:

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | -1.9 | 3.9 |

| 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | -5.7 | -1.8 | 3.9 |

| 2-Iodo-4-(pyrrolidin-1-yl)benzaldehyde | -5.9 | -2.0 | 3.9 |

| 2-Bromo-4-(piperidin-1-yl)benzaldehyde | -5.8 | -1.9 | 3.9 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Compound Series

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. nih.govnih.gov This approach is predicated on the principle that the properties of a molecule are intrinsically linked to its molecular structure. By quantifying structural attributes, known as molecular descriptors, it is possible to develop predictive models for various properties of interest, even for compounds that have not yet been synthesized or experimentally tested. nih.gov This section will focus on the theoretical application of QSPR modeling to a series of compounds inclusive of this compound, based on established methodologies for similar molecular classes. acs.orgnih.govunicamp.br

Methodology of QSPR Model Development

The development of a robust QSPR model typically involves several key stages: data set selection, molecular descriptor calculation, statistical model generation, and rigorous validation. nih.govresearchgate.net

Data Set and Molecular Descriptors:

The initial step in QSPR modeling is the compilation of a data set of molecules with known experimental values for the property of interest. For a series of compounds including this compound, this could involve properties such as boiling point, solubility, or spectroscopic characteristics like NMR chemical shifts. acs.orgnih.govunicamp.br The geometry of each molecule in the series would first be optimized using computational chemistry methods, such as semi-empirical or density functional theory (DFT) calculations. acs.orgnih.govnih.gov

Following geometry optimization, a wide array of molecular descriptors would be calculated to numerically represent the structural features of the compounds. These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's spatial arrangement.

Electronic Descriptors: These relate to the electronic structure of the molecule and can include properties like partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-Chemical Descriptors: A broad category that encompasses a variety of descriptors derived from quantum mechanical calculations, providing detailed information about the electronic and energetic properties of the molecule. nih.gov

Model Generation and Validation:

Once the molecular descriptors are calculated for all compounds in the series, statistical methods are employed to build a mathematical model that links a subset of these descriptors to the experimental property. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. acs.orgnih.govunicamp.br The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds.

Validation is a critical step to ensure the reliability and predictive capability of the QSPR model. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the model's stability and predictive ability within the training set.

External Validation: The model is used to predict the properties of a separate set of compounds (the test set) that were not used in the model's development. The predictive performance on this external set is a key indicator of the model's real-world applicability.

Illustrative QSPR Application for a Benzaldehyde Series

To illustrate the QSPR approach, consider a hypothetical study on a series of substituted benzaldehydes, including this compound, aimed at predicting their carbonyl ¹⁷O NMR chemical shifts.

Hypothetical Data for QSPR Modeling of Substituted Benzaldehydes:

| Compound Name | Experimental ¹⁷O Chemical Shift (ppm) | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated Molecular Surface Area (Ų) |

| Benzaldehyde | 550.2 | 2.98 | -6.54 | 120.5 |

| 4-Methylbenzaldehyde | 548.1 | 3.21 | -6.32 | 135.8 |

| 4-Nitrobenzaldehyde | 565.7 | 1.54 | -7.89 | 145.2 |

| 2-Bromobenzaldehyde (B122850) | 558.9 | 3.55 | -6.98 | 148.7 |

| This compound | Predicted | 4.12 | -5.87 | 205.3 |

| 4-Methoxybenzaldehyde | 540.3 | 3.87 | -6.11 | 148.1 |

| 4-(Dimethylamino)benzaldehyde | 532.5 | 4.56 | -5.54 | 165.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical scenario, a QSPR model would be developed using the experimental chemical shifts and the calculated descriptors for the known compounds. The resulting model could then be used to predict the ¹⁷O chemical shift of this compound.

Statistical Parameters of a Hypothetical QSPR Model:

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the experimental data is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |

| R²_pred (External Validation R²) | 0.88 | A measure of the model's predictive ability for an external test set. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The high values of R², Q², and R²_pred in this hypothetical example would suggest a robust and predictive QSPR model. Such a model would be a valuable tool for the rapid screening and prediction of properties for novel substituted benzaldehydes, thereby guiding synthetic efforts and accelerating the discovery process. Similar QSPR approaches have been successfully applied to various series of pyrrolidine derivatives to model their biological activities, demonstrating the broad applicability of these computational techniques. nih.govnih.govtandfonline.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

The utility of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde as a synthetic intermediate is primarily due to the orthogonal reactivity of its functional groups. The aldehyde allows for a variety of classical carbonyl reactions, while the bromo-substituent is amenable to a wide array of cross-coupling reactions. This dual reactivity enables the stepwise and controlled construction of intricate molecular frameworks.

Building Block for Advanced Organic Scaffolds

The compound serves as a foundational component for the synthesis of elaborate organic structures. The presence of the bromine atom facilitates the introduction of various substituents at the 2-position through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the extension of the molecular scaffold. For instance, the aldehyde group can be protected while the C-Br bond is functionalized, and subsequent deprotection and reaction of the aldehyde allow for a programmed and regioselective synthesis.

Precursor for the Synthesis of Diverse Heterocyclic Systems

This compound is a key starting material for the construction of a wide range of heterocyclic compounds. The aldehyde functionality can participate in condensation reactions with various dinucleophiles to form heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to the formation of pyrimidines. Furthermore, intramolecular reactions can be designed where the bromo- and aldehyde groups react with a suitably functionalized partner in a one-pot process to generate fused heterocyclic systems. The pyrrolidine (B122466) group, being an electron-donating group, activates the aromatic ring, influencing the regioselectivity of these cyclization reactions.

Development of Functional Materials and Advanced Polymer Architectures

The unique electronic and structural features of this compound also position it as a valuable monomer and precursor in the field of materials science, particularly for the development of functional polymers with tailored properties.

Monomer for the Synthesis of Functionalized Polymers